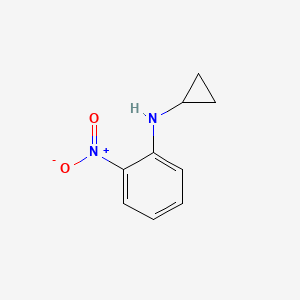

N-cyclopropyl-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKZHUINIYQERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440680 | |

| Record name | N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55432-23-0 | |

| Record name | N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-cyclopropyl-2-nitroaniline: Synthesis, Characterization, and Applications

Introduction

N-cyclopropyl-2-nitroaniline is a substituted aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Characterized by a cyclopropyl group attached to the amino function and a nitro group at the ortho position of the benzene ring, this molecule presents a unique combination of steric and electronic properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amine, making it a versatile intermediate. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, a field-proven synthesis protocol, detailed analytical characterization, and its applications in research and drug development, designed for professionals in the chemical and pharmaceutical sciences.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The essential identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 55432-23-0 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 178.19 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclopropyl-(2-nitro-phenyl)-amine, N-Cyclopropyl-2-nitrobenzenamine | [1] |

| InChI | InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | [1] |

| InChIKey | NPKZHUINIYQERL-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Data not explicitly available; typically an orange or yellow solid, characteristic of nitroanilines. | [5] |

| Purity | Commercially available up to 96% | [1][2] |

| Predicted XlogP | 2.7 | [3] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and widely cited method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is effective due to the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group (typically a halide) by an incoming nucleophile.

Causality in Experimental Design

The chosen protocol involves the reaction of 1-chloro-2-nitrobenzene with cyclopropylamine.[6]

-

Substrate Choice : 1-chloro-2-nitrobenzene is an ideal substrate. The chlorine atom is a good leaving group, and its position ortho to the strongly deactivating nitro group makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophile : Cyclopropylamine serves as the nitrogen nucleophile. It is used in excess to act as both the reactant and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Thermal Conditions : The reaction is conducted at reflux temperature to provide the necessary activation energy for the SNAr reaction, which can be sluggish at lower temperatures.[6]

Detailed Synthesis Workflow

The following protocol is a self-validating system, where the success of each step is confirmed by subsequent analytical verification.

dot

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 ml).[6]

-

Reflux : Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After 24 hours, allow the mixture to cool to room temperature. Pour the cooled mixture into ethyl acetate (200 ml).[6]

-

Extraction : Transfer the ethyl acetate solution to a separatory funnel and wash it three times with a saturated brine solution (3 x 100 ml) to remove excess cyclopropylamine and its hydrochloride salt.[6]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as a residue.[6]

-

Purification : Purify the residue by column chromatography on silica gel. Elute the column using a solvent system of 60% hexane in chloroform to isolate the pure this compound.[6]

Analytical Characterization: A Self-Validating System

Structural confirmation and purity assessment are critical. The combination of spectroscopic techniques provides a robust, self-validating confirmation of the target compound's identity. The data below are predicted based on the known spectra of structurally similar nitroanilines.[7]

dot

Caption: Synthesis of this compound via SNAr reaction.

Table 3: Spectroscopic Data for Structural Verification

| Technique | Expected Observations | Rationale for Validation |

| ¹H NMR | Aromatic protons (δ 7.5–8.5 ppm), Cyclopropyl protons (δ 0.5–1.5 ppm), and an N-H proton signal. | The distinct chemical shifts and splitting patterns for both the aromatic and the unique cyclopropyl ring protons provide unambiguous confirmation of the core structure.[7] |

| ¹³C NMR | Aromatic carbons, including a downfield signal for the carbon attached to the nitro group (~140 ppm), and aliphatic carbons of the cyclopropyl ring. | Confirms the carbon skeleton, including the presence of the cyclopropyl moiety and the influence of the nitro group on the aromatic ring's electronic environment.[7] |

| IR Spectroscopy | Strong absorption bands around 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch). An N-H stretch will also be present. | These characteristic, strong bands are definitive indicators of the nitro functional group, a key feature of the molecule.[7] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (179.08 m/z). | Provides definitive confirmation of the molecular formula and weight of the synthesized compound.[3] |

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the reactivity of its functional groups.

-

Precursor to Heterocyclic Scaffolds : The primary application lies in its role as a precursor to o-phenylenediamines. The nitro group can be readily reduced to an amine, yielding N¹-cyclopropylbenzene-1,2-diamine. This diamine is a cornerstone for constructing benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[8][9] The general workflow involves the reduction of the nitro group followed by cyclization with a carboxylic acid or its equivalent.

-

Intermediate for Complex Molecule Synthesis : As a functionalized aniline, it serves as a starting point for building more complex molecules for various applications, including materials science (dyes) and agrochemicals.[7]

-

Probing Reaction Mechanisms : N-cyclopropylanilines, as a class, have been utilized as chemical probes to study single-electron oxidation reactions. The cyclopropyl ring can undergo an irreversible ring-opening upon oxidation, which provides a clear and measurable endpoint to study reaction kinetics and mechanisms in complex systems.[10] This application highlights its value in fundamental chemical research beyond synthetic utility.

-

Influence in Drug Design : The N-cyclopropyl moiety is a desirable feature in modern drug discovery. It is often used as a "bioisostere" for larger or more metabolically labile groups. Its small, rigid structure can enhance binding affinity to protein targets and improve metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its structural features. The interplay between the nucleophilic cyclopropylamine group and the electron-deficient nitro-aromatic ring provides a reliable platform for advanced synthesis. The straightforward and robust SNAr synthesis, coupled with clear analytical validation methods, makes it an accessible and reliable building block for researchers. Its pivotal role as a precursor to medicinally relevant heterocyclic systems, such as benzimidazoles, and its utility in mechanistic studies underscore its significance in both applied and fundamental chemical sciences. This guide provides the necessary technical foundation for professionals to confidently synthesize, characterize, and utilize this versatile compound in their research and development endeavors.

References

-

PrepChem . Synthesis of A. This compound. [Link]

-

Allschoolabs . This compound - 96%, high purity , CAS No.55432-23-0. [Link]

-

PubChemLite . This compound (C9H10N2O2). [Link]

-

PubChem . 3-Cyclopropyl-2-nitroaniline. [Link]

-

Wikipedia . 2-Nitroaniline. [Link]

-

PubMed . Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

-

PubChem . 2-Nitroaniline. [Link]

-

PubChem . 2-nitro-N-(4-nitrophenyl)aniline. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy Online - this compound - 96%, high purity , CAS No.55432-23-0 - We Deliver Worldwide [allschoolabs.com]

- 3. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-Cyclopropyl-2-nitroaniline | C9H10N2O2 | CID 53857263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-cyclopropyl-2-nitroaniline

Introduction: N-cyclopropyl-2-nitroaniline is a substituted aromatic amine that serves as a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The molecule uniquely combines the structural features of a cyclopropylamine and a 2-nitroaniline. The cyclopropyl moiety is a well-regarded "bioisostere" often introduced into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1][2] Concurrently, the ortho-nitroaniline scaffold is a versatile precursor, primarily valued for its ability to be readily transformed into 1,2-diamino systems—a foundational structure for a multitude of heterocyclic compounds with profound biological activity.[3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. It delves into the compound's core chemical properties, reliable synthetic protocols, spectroscopic signature, and key chemical transformations that underscore its utility as a strategic building block in the synthesis of complex molecular architectures.

Molecular Profile & Physicochemical Properties

This compound is a crystalline solid whose chemical identity is defined by the covalent linkage of a cyclopropyl group to the amino function of 2-nitroaniline. This structure imparts a specific set of physical and chemical characteristics crucial for its handling, reaction, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Cyclopropyl-(2-nitro-phenyl)-amine, N-Cyclopropyl-2-nitrobenzenamine | [4] |

| CAS Number | 55432-23-0 | [4][5] |

| Molecular Formula | C₉H₁₀N₂O₂ | [4][6] |

| Molecular Weight | 178.19 g/mol | [4][7] |

| Appearance | Orange/Yellow Solid (inferred from 2-nitroaniline) | [3] |

| Purity | Typically ≥96% | [4][5] |

| InChI Key | NPKZHUINIYQERL-UHFFFAOYSA-N | [4][6] |

| Predicted logP | 2.7 | [6] |

Synthesis and Purification

The most direct and commonly employed synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This methodology leverages the strong electron-withdrawing nature of the nitro group, which activates the ortho- and para-positions of the benzene ring towards nucleophilic attack.

Causality of Experimental Design: The choice of 1-chloro-2-nitroaniline as the starting material is strategic. The chlorine atom serves as a good leaving group, and its departure is facilitated by the resonance stabilization of the Meisenheimer complex intermediate, an effect provided by the adjacent nitro group. Cyclopropylamine acts as the nucleophile. The reaction is typically driven to completion by heating under reflux, providing the necessary activation energy for the substitution to occur.[8]

Detailed Experimental Protocol: Synthesis via SₙAr

This protocol is adapted from established laboratory procedures.[8]

Materials:

-

1-Chloro-2-nitroaniline (1.0 eq)

-

Cyclopropylamine (~1.5-2.0 eq)

-

Ethyl acetate

-

Saturated brine solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for chromatography

-

Hexane and Chloroform (or suitable solvent system)

Procedure:

-

Combine 1-chloro-2-nitroaniline (e.g., 13 g, 0.082 mole) and cyclopropylamine (e.g., 17.15 ml) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into ethyl acetate (e.g., 200 mL).

-

Transfer the organic solution to a separatory funnel and wash sequentially with a saturated brine solution (3 x 100 mL) to remove excess cyclopropylamine and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the resulting residue by column chromatography on silica gel. A common eluent system is 60% hexane in chloroform, which should be optimized based on TLC analysis.[8]

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Signature (Predictive Analysis)

-

¹H NMR:

-

Aromatic Protons (4H): Expected to appear in the δ 7.0–8.5 ppm range, exhibiting complex splitting patterns due to ortho and meta coupling. The proton ortho to the nitro group will be the most downfield.

-

NH Proton (1H): A broad singlet, typically in the δ 4-6 ppm range, whose chemical shift is solvent-dependent.

-

Cyclopropyl Protons (5H): A complex multiplet system expected in the δ 0.5–1.5 ppm range, characteristic of the strained ring system.[9]

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Signals will appear between δ 110-150 ppm. The carbon bearing the nitro group (C-NO₂) is expected around δ 140-150 ppm, while the carbon attached to the amino group (C-N) will be further upfield.

-

Cyclopropyl Carbons (3C): The methine carbon (CH-N) will be downfield relative to the two methylene carbons (CH₂), which will appear significantly upfield, typically below δ 20 ppm.

-

-

IR Spectroscopy:

-

N-H Stretch: A sharp to medium peak around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Weaker absorptions just above 3000 cm⁻¹.

-

NO₂ Asymmetric Stretch: A very strong and characteristic band around 1520 cm⁻¹.[9]

-

NO₂ Symmetric Stretch: A strong band around 1340 cm⁻¹.[9]

-

Aromatic C=C Stretches: Multiple peaks in the 1450–1600 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 178.

-

Key Fragments: Expect loss of NO₂ (m/z = 132), and fragmentation of the cyclopropyl ring.

-

Core Reactivity: The Gateway to Bioactive Scaffolds

The primary synthetic value of this compound lies in the selective reduction of its nitro group to an amine. This transformation converts the molecule into N¹-cyclopropylbenzene-1,2-diamine , a highly valuable intermediate for constructing heterocyclic systems.

Mechanism Insight: The reduction can be achieved under various conditions. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are robust and widely used methods for nitro group reduction in laboratory settings. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to specific reducing conditions.

Detailed Experimental Protocol: Reduction to Diamine

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate or Dichloromethane

Procedure:

-

Dissolve this compound in ethanol or concentrated HCl in a round-bottom flask.

-

Add SnCl₂·2H₂O portion-wise to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

After the addition is complete, heat the mixture (e.g., to 50-70 °C) for 1-3 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

-

Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N¹-cyclopropylbenzene-1,2-diamine, which may be used directly or purified further.

Diagram: Key Reaction & Application

Caption: Transformation into a key diamine and subsequent cyclization.

Applications in Drug Discovery and Development

The utility of this compound is almost entirely derived from its role as a precursor to the corresponding diamine. This diamine is a building block for several classes of high-value compounds in pharmaceutical research.

-

Benzimidazole Synthesis: As illustrated in the diagram above, N¹-cyclopropylbenzene-1,2-diamine can be condensed with carboxylic acids, aldehydes, or their equivalents to form 1-cyclopropyl-substituted benzimidazoles. The benzimidazole core is a "privileged scaffold" found in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3]

-

Quinoxaline Synthesis: The diamine can also react with 1,2-dicarbonyl compounds to yield quinoxalines, another heterocyclic motif of interest in medicinal chemistry for its presence in compounds with antimicrobial and anticancer properties.

-

Protein Degrader Building Blocks: The classification of related structures as "Protein Degrader Building Blocks" suggests their use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[10][11] The aniline or diamine functionality can serve as an attachment point for the linker component that connects a target-binding ligand to an E3 ligase-recruiting moiety.

Safety, Handling, and Storage

This compound should be handled with care, following good laboratory practices. Safety data for the parent compound, 2-nitroaniline, and its derivatives indicate significant potential hazards.[12][13]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[14]

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Minimize dust generation.

-

-

Storage:

Conclusion

This compound is more than a simple chemical compound; it is a strategic precursor designed for purpose-driven synthesis. Its value is unlocked through the straightforward and high-yielding reduction of its nitro functionality. This single transformation provides access to N¹-cyclopropylbenzene-1,2-diamine, a versatile intermediate for constructing benzimidazoles, quinoxalines, and other heterocyclic systems of high interest to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in the discovery and development of next-generation therapeutics.

References

-

PrepChem.com. Synthesis of A. This compound. Available from: [Link]

-

HDH Chemicals. N-Cyclopropyl-5-fluoro-2-nitroaniline, min 97%, 25 grams. Available from: [Link]

-

Allschoolabs. This compound - 96%, high purity, CAS No.55432-23-0. Available from: [Link]

-

Biosolve. 2-Nitroaniline Safety Data Sheet. Available from: [Link]

-

PubChem. 3-Cyclopropyl-2-nitroaniline. Available from: [Link]

-

PubChemLite. This compound (C9H10N2O2). Available from: [Link]

-

SpectraBase. N-Cyclopropyl-5-(4-methyl-1-piperazinyl)-2-nitroaniline Spectrum. Available from: [Link]

-

Faler, C. A., Cao, B., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. HETEROCYCLES, 67(2), 519-522. Available from: [Link]

-

CP Lab Safety. N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. Available from: [Link]

-

ResearchGate. Synthesis of Cyclopropyl anilines. Available from: [Link]

-

Wikipedia. 2-Nitroaniline. Available from: [Link]

-

ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]

-

OECD SIDS. 2-NITROANILINE. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. longdom.org [longdom.org]

- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy Online - this compound - 96%, high purity , CAS No.55432-23-0 - We Deliver Worldwide [allschoolabs.com]

- 6. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 3-Cyclopropyl-2-nitroaniline | C9H10N2O2 | CID 53857263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. calpaclab.com [calpaclab.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. aksci.com [aksci.com]

N-cyclopropyl-2-nitroaniline molecular weight

An In-Depth Technical Guide to N-cyclopropyl-2-nitroaniline: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This compound is a vital synthetic intermediate in modern medicinal chemistry and drug discovery. Its unique structural combination of a secondary amine, a strained cyclopropyl ring, and an electron-withdrawing nitro group on an aromatic scaffold makes it a versatile building block for complex heterocyclic systems. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol with mechanistic insights, a detailed spectroscopic characterization, and a discussion of its applications, particularly as a precursor for pharmacologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.

Core Physicochemical & Structural Properties

This compound, with the systematic IUPAC name Cyclopropyl-(2-nitrophenyl)amine, is a substituted aniline derivative. The core chemical data, essential for any experimental design, is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₂ | , |

| Molecular Weight | 178.19 g/mol | |

| Monoisotopic Mass | 178.07423 Da | |

| CAS Number | 55432-23-0 | |

| Appearance | Orange-yellow solid (inferred) | Based on 2-Nitroaniline |

| Melting Point | 71.5 °C (for 2-nitroaniline) | |

| Predicted XlogP | 2.7 |

Synthesis and Mechanistic Rationale

The preparation of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Causality Behind Experimental Design

The chosen synthetic route leverages the reactivity of 2-nitrohalobenzenes. The presence of the strongly electron-withdrawing nitro group at the ortho position to the chlorine atom is critical. It activates the aromatic ring towards nucleophilic attack by significantly stabilizing the intermediate Meisenheimer complex through resonance. Cyclopropylamine, a primary amine, serves as a potent nucleophile, readily displacing the chloride leaving group. The reaction is typically driven to completion by heating under reflux, and an excess of the amine can be used to act as both the nucleophile and a base to neutralize the HCl byproduct.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.[1]

Materials:

-

1-Chloro-2-nitrobenzene (1.0 eq)

-

Cyclopropylamine (2.0-3.0 eq)

-

Ethyl Acetate

-

Saturated Brine Solution

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for chromatography

-

Hexane

-

Chloroform

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitrobenzene (e.g., 13 g, 0.082 mole) and cyclopropylamine (e.g., 17.15 ml).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ethyl acetate.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash three times with a saturated brine solution (3 x 100 ml) to remove excess cyclopropylamine and its hydrochloride salt.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution to dryness using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a mixture of 60% hexane in chloroform to isolate the desired product, this compound.[1]

Synthesis Workflow Diagram

Caption: Conversion of this compound to a benzimidazole core.

Safety, Handling, and Storage

As a nitroaromatic amine, this compound requires careful handling. The following guidelines are synthesized from safety data sheets of closely related structural analogs. [2]

-

Hazard Classification: Expected to be classified as an irritant (skin, eyes, respiratory) and potentially toxic if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Body Protection: Wear a lab coat.

-

-

Handling: Avoid breathing dust, mist, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

References

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information. ChemSusChem, 5, 1392. [Link]

-

PrepChem.com. Synthesis of A. This compound. [Link]

-

MySkinRecipes. N-Cyclopropyl-4-fluoro-2-nitroaniline. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

CP Lab Safety. N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. [Link]

-

PubChemLite. This compound (C9H10N2O2). [Link]

-

Allschoolabs. This compound - 96%, high purity, CAS No.55432-23-0. [Link]

-

PubChem - National Center for Biotechnology Information. 2-Nitroaniline. [Link]

-

Wikipedia. 2-Nitroaniline. [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

National Institute of Standards and Technology. p-Nitroaniline - NIST WebBook. [Link]

Sources

N-cyclopropyl-2-nitroaniline synthesis from 2-nitroaniline

An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-2-nitroaniline from 2-nitroaniline

Abstract

This compound is a valuable substituted aniline derivative employed as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis, however, presents unique challenges due to the electronic properties of the 2-nitroaniline core. The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards certain reactions while simultaneously reducing the nucleophilicity of the amine. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on explaining the causal mechanisms behind experimental choices. We will explore classical nucleophilic aromatic substitution (SNAr) alongside modern catalytic cross-coupling methodologies, namely the Ullmann condensation and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis to facilitate informed decisions in a laboratory setting.

Introduction and Strategic Overview

The synthesis of N-aryl cyclopropylamines is a critical transformation in medicinal chemistry. The cyclopropyl moiety is a "bioisostere" for various functional groups, often improving metabolic stability, potency, and membrane permeability of drug candidates. The target molecule, this compound, typically serves as a precursor to further elaborated structures, such as substituted benzimidazoles, after reduction of the nitro group.[1]

The primary challenge in synthesizing this molecule from 2-nitroaniline lies in the electronic dichotomy presented by the starting material. The nitro group reduces the electron density of the amine, making it a poor nucleophile for direct alkylation.[2] Conversely, this same group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the ortho or para position. Therefore, successful synthetic strategies must navigate these electronic effects.

The three principal pathways to be discussed are:

-

Nucleophilic Aromatic Substitution (SNAr): A direct and often high-yielding method starting from a 2-halonitrobenzene and cyclopropylamine.

-

Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction, which can be challenging for electron-deficient anilines but has seen modern improvements.[3][4]

-

Buchwald-Hartwig Amination: A highly versatile and milder palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[5]

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound. [6] Materials:

-

1-Chloro-2-nitrobenzene (1.0 equiv)

-

Cyclopropylamine (2.0-3.0 equiv)

-

Solvent (e.g., Ethyl Acetate, DMF, or neat)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated Brine Solution

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2-nitrobenzene (e.g., 13 g, 0.082 mol) and an excess of cyclopropylamine (e.g., 17.15 mL, ~3 equiv). Using the amine as both reactant and solvent is common.

-

Heating: Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ethyl acetate.

-

Washing: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated brine solution (3 x 100 mL) to remove excess cyclopropylamine and its salt.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel. A typical eluent system is a hexane/chloroform mixture (e.g., 60% hexane in chloroform) to yield the pure this compound as an orange or yellow solid. [6]

Field-Proven Insights

-

Choice of Halide: While 2-chloronitrobenzene is common and cost-effective, 2-fluoronitrobenzene would react much faster due to the high electronegativity of fluorine stabilizing the transition state. However, it is more expensive. 2-bromonitrobenzene is also a suitable substrate.

-

Excess Amine: Using an excess of cyclopropylamine serves two purposes: it drives the reaction equilibrium forward and acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like DBU or a tertiary amine can be added. [7]* Solvent: While the reaction can be run neat, using a polar aprotic solvent like DMF or DMSO can accelerate the reaction by solvating the cation without hydrogen bonding to the nucleophile.

Pathway II: Modern Catalytic Cross-Coupling Reactions

For substrates where SNAr is not feasible or for achieving higher functional group tolerance, catalytic cross-coupling reactions are the methods of choice.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction, typically requiring high temperatures. [3]The traditional reaction involves an aryl halide, an amine, a stoichiometric amount of copper, and a high-boiling polar solvent.

Mechanistic Considerations: The reaction generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination. [8]A significant challenge with 2-nitroaniline is its low nucleophilicity, which can make the reaction sluggish. [2] Modern Variations: A more recent and milder approach involves the use of cyclopropylboronic acid as the cyclopropyl source, coupled with an amine in the presence of a copper(II) acetate catalyst and a ligand like 2,2'-bipyridine. [9]This variant is more tolerant of the electronic nature of the aniline.

Representative Protocol (Conceptual):

-

To an oven-dried flask, add 2-nitroaniline (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and Na₂CO₃ (2.0 equiv). [9]2. Evacuate and backfill the flask with air or oxygen.

-

Add a dry solvent such as dichloroethane (DCE).

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed.

-

Perform an aqueous work-up followed by chromatographic purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions. [5][10] Mechanistic Rationale: The reaction proceeds through a well-defined catalytic cycle.

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 1-chloro-2-nitrobenzene) to form a Pd(II) species.

-

Amine Coordination & Deprotonation: The amine (cyclopropylamine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) being particularly effective. [11]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol (Conceptual):

-

To an oven-dried Schlenk flask, add the Pd-catalyst precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., X-Phos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv).

-

Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen).

-

Add the aryl halide (1-chloro-2-nitrobenzene, 1.0 equiv) and anhydrous toluene or dioxane via syringe.

-

Add cyclopropylamine (1.2 equiv) via syringe.

-

Heat the reaction mixture (e.g., 80-110 °C) for 12-24 hours.

-

Cool the reaction, quench with water, extract with an organic solvent, and purify by column chromatography.

An intriguing development is the use of nitroarenes themselves as electrophiles in Buchwald-Hartwig amination, where the C-NO₂ bond undergoes oxidative addition to the palladium center. [12][13]This would allow for the direct use of 2-nitroaniline, though this specific transformation requires specialized catalytic systems and is an area of active research.

Comparative Analysis of Synthetic Methods

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |

| Starting Material | 1-Halo-2-nitrobenzene | 1-Halo-2-nitrobenzene or 2-Nitroaniline | 1-Halo-2-nitrobenzene (typically) |

| Key Reagent | Cyclopropylamine (excess) | Cyclopropylamine or Cyclopropylboronic Acid | Cyclopropylamine |

| Catalyst | None (or phase-transfer catalyst) | Copper (CuI, Cu(OAc)₂, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) + Ligand |

| Conditions | High temp (reflux), often neat | Very high temp (150-210°C), polar solvent | Mild to moderate temp (80-110°C), inert atm. |

| Pros | Simple, inexpensive, no catalyst required | Utilizes a cheaper metal catalyst | Broad scope, high yields, mild conditions, high functional group tolerance. [5] |

| Cons | Requires activated substrate, often harsh conditions | Harsh conditions, often requires ligands, lower yields for electron-poor amines. [2] | Expensive catalyst/ligands, requires inert atmosphere, sensitive to air/moisture. |

Purification and Characterization

Purification: Regardless of the synthetic method, the final product, this compound, is typically purified using silica gel column chromatography. Its moderate polarity allows for good separation from nonpolar starting materials and highly polar byproducts.

Characterization: The identity and purity of the product should be confirmed by standard analytical techniques.

-

Appearance: Orange/yellow solid. [14]* Molecular Formula: C₉H₁₀N₂O₂ [15]* Molecular Weight: 178.19 g/mol [15]* Melting Point: 71.5 °C [1]* NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the cyclopropyl and nitroaniline fragments.

-

Mass Spectrometry (MS): To confirm the molecular weight. [16]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch and the characteristic symmetric and asymmetric stretches of the nitro group.

Safety and Handling

All synthesis operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7]

-

2-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. [17][18]May cause damage to organs through prolonged or repeated exposure. It is a combustible solid. [1][19]* 1-Chloro-2-nitrobenzene: Toxic and an irritant. Handle with care to avoid contact and inhalation. [7]* Cyclopropylamine / Cyclopropyl Bromide: Flammable liquids and vapors. Toxic if inhaled and harmful if swallowed. Suspected of causing genetic defects and may cause cancer. * Palladium Catalysts & Ligands: Many are air-sensitive and pyrophoric (phosphine ligands). Handle under an inert atmosphere.

-

Bases: Sodium tert-butoxide (NaOt-Bu) is a strong, corrosive base that reacts violently with water. Cesium carbonate (Cs₂CO₃) is a hygroscopic irritant.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies. For large-scale, cost-effective production where the starting material is readily available, Nucleophilic Aromatic Substitution of 1-chloro-2-nitrobenzene with cyclopropylamine remains a robust and straightforward choice. For more complex substrates or when milder conditions are paramount, the Buchwald-Hartwig amination offers unparalleled versatility and efficiency, representing the state-of-the-art in C-N bond formation. While the Ullmann condensation is of historical importance, its typically harsh conditions and lower tolerance for electron-deficient amines make it a less favorable option compared to modern palladium-catalyzed methods for this specific transformation. The selection of the optimal route will ultimately depend on factors such as substrate availability, scale, cost, and the specific capabilities of the research or production laboratory.

References

-

PrepChem.com. Synthesis of A. This compound. Available from: [Link]

-

Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96–103. Available from: [Link]

-

Tsuritani, T., et al. (2003). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. Available from: [Link]

-

ResearchGate. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Available from: [Link]

-

Astech Ireland. Safety Data Sheet: 2-Nitroaniline. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Durham Tech. Safety Data Sheet: m-Nitroaniline. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

The Organic Chemistry Tutor. Amine synthesis by reductive amination (reductive alkylation). YouTube. Available from: [Link]

-

ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Available from: [Link]

-

Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Allen Institute for AI. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]

-

ResearchGate. The Buchwald‐Hartwig Amination of Nitroarenes. Available from: [Link]

-

Prezi. Exp 13B: Synthesis of Complex Molecules Through Reductive Amination. Available from: [Link]

-

ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available from: [Link]

-

Allschoolabs. This compound - 96%, high purity , CAS No.55432-23-0. Available from: [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

-

OECD. SIDS Initial Assessment Report for 2-Nitroaniline. Available from: [Link]

-

Wikipedia. 2-Nitroaniline. Available from: [Link]

-

Organic Syntheses. o-NITROANILINE. Available from: [Link]

Sources

- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 17. fishersci.com [fishersci.com]

- 18. astechireland.ie [astechireland.ie]

- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Technical Guide to the Spectroscopic Characterization of N-cyclopropyl-2-nitroaniline

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-cyclopropyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed predictive analysis based on fundamental spectroscopic principles and data from analogous, well-characterized compounds. This approach provides a robust framework for the synthesis and structural elucidation of this compound and similar N-substituted nitroanilines.

Introduction

This compound, with the chemical formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol , is a substituted aniline derivative of interest in synthetic and medicinal chemistry.[1] The accurate structural confirmation of such molecules is fundamental for their application in research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure, offering detailed insights into the connectivity of atoms and the nature of functional groups.

This guide will explore the expected spectroscopic signatures of this compound, providing a detailed rationale for the predicted data. Furthermore, it outlines the experimental protocols necessary to acquire this data, ensuring scientific integrity and reproducibility.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with cyclopropylamine.[2]

Experimental Protocol:

-

Combine 1-chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 ml).[2]

-

Heat the mixture at reflux for 24 hours.[2]

-

After cooling, pour the reaction mixture into ethyl acetate.[2]

-

Wash the organic solution with a saturated brine solution (3 x 100 ml).[2]

-

Dry the organic layer with magnesium sulfate and concentrate it to dryness.[2]

-

Purify the residue by chromatography on silica gel using 60% hexane in chloroform to yield the desired product.[2]

Caption: Synthetic workflow for this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic protons and the cyclopropyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | dd | 1H | Aromatic H (ortho to NO₂) |

| ~7.4 | ddd | 1H | Aromatic H (para to NO₂) |

| ~6.8 | d | 1H | Aromatic H (ortho to NH) |

| ~6.7 | ddd | 1H | Aromatic H (meta to NO₂) |

| ~2.5 | m | 1H | Cyclopropyl CH |

| ~0.9 | m | 2H | Cyclopropyl CH₂ |

| ~0.6 | m | 2H | Cyclopropyl CH₂ |

Rationale for Predicted Chemical Shifts:

-

Aromatic Protons: The aromatic region is expected to show four distinct signals due to the dissymmetry of the molecule. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded, appearing at the lowest field (~8.1 ppm). The other aromatic protons will appear at higher fields, with their chemical shifts influenced by the electron-donating amino group and the nitro group.

-

Cyclopropyl Protons: The protons of the cyclopropyl group are in a strained ring system and are expected to appear at a high field. The methine proton (CH) attached to the nitrogen will be deshielded relative to the methylene protons (CH₂) and is predicted to appear around 2.5 ppm. The four methylene protons are diastereotopic and are expected to appear as complex multiplets in the range of 0.6-0.9 ppm.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and cyclopropyl carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH |

| ~136 | C-NO₂ |

| ~133 | Aromatic CH |

| ~126 | Aromatic CH |

| ~116 | Aromatic CH |

| ~115 | Aromatic CH |

| ~24 | Cyclopropyl CH |

| ~7 | Cyclopropyl CH₂ |

Rationale for Predicted Chemical Shifts:

-

Aromatic Carbons: The carbon atom attached to the nitrogen (C-NH) and the carbon atom attached to the nitro group (C-NO₂) are expected to be the most deshielded due to the electronegativity of these substituents. The remaining four aromatic carbons will have chemical shifts determined by their position relative to the two substituents.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group are highly shielded and will appear at a high field. The methine carbon is expected around 24 ppm, and the methylene carbons around 7 ppm.

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H stretch | Secondary amine |

| ~3100-3000 | C-H stretch (aromatic & cyclopropyl) | Aromatic, Alkane |

| ~1620 | N-H bend | Secondary amine |

| ~1580, 1470 | C=C stretch | Aromatic ring |

| ~1520 | Asymmetric NO₂ stretch | Nitro group |

| ~1340 | Symmetric NO₂ stretch | Nitro group |

| ~1250 | C-N stretch | Aryl amine |

Rationale for Predicted IR Absorptions:

-

N-H Vibrations: A characteristic N-H stretching vibration is expected around 3400 cm⁻¹, and an N-H bending vibration around 1620 cm⁻¹.

-

Nitro Group Vibrations: The nitro group will show two strong and characteristic stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

-

Aromatic and Cyclopropyl Vibrations: C-H stretches for both the aromatic ring and the cyclopropyl group are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear around 1580 and 1470 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell, or by preparing a KBr pellet containing a small amount of the solid sample.

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (178.19). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. PubChemLite predicts a monoisotopic mass of 178.07423 Da for the neutral molecule.[3]

-

Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). Fragmentation of the cyclopropyl group is also possible. Predicted m/z values for common adducts include [M+H]⁺ at 179.08151 and [M+Na]⁺ at 201.06345.[3]

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging the known spectroscopic data of analogous compounds and fundamental chemical principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols provided herein offer a clear path for researchers to obtain and confirm this data empirically. This integrated approach of prediction and methodological guidance serves as a valuable resource for the synthesis, characterization, and application of this compound and related molecules in various scientific disciplines.

References

-

PrepChem.com. Synthesis of A. This compound. Available at: [Link]

-

PubChemLite. This compound (C9H10N2O2). Available at: [Link]

Sources

Introduction: The Significance of N-cyclopropyl-2-nitroaniline Solubility

An In-Depth Technical Guide to the Solubility of N-cyclopropyl-2-nitroaniline

This compound (CAS: 55432-23-0, Formula: C₉H₁₀N₂O₂) is an aromatic organic compound featuring a cyclopropyl group, a nitro group, and an aniline moiety.[1][2] Its unique structural combination makes it a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The solubility of this compound is a critical physical property that dictates its behavior in a multitude of chemical processes.

For researchers and drug development professionals, a comprehensive understanding of this compound's solubility profile is paramount. It directly influences:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent medium.

-

Purification and Crystallization: Selecting an appropriate solvent system is essential for isolating the compound with high purity through crystallization, where solubility differences at varying temperatures are exploited.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a key determinant of its bioavailability and the choice of delivery vehicle.

-

Analytical Chemistry: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to ensure accurate quantification and characterization.[3]

This guide provides a deep dive into the theoretical and practical aspects of this compound solubility. It combines a molecular structure analysis, predictive solubility data based on analogous compounds, and detailed experimental protocols to equip scientists with the knowledge needed for effective solvent selection and application.

Molecular Structure and Its Influence on Solubility

To predict the solubility of this compound, we must first analyze its molecular structure and the intermolecular forces it can exhibit.

-

Aromatic Ring and Cyclopropyl Group: The benzene ring and the cyclopropyl group are nonpolar, hydrophobic components. These regions will favorably interact with nonpolar solvents through weak London dispersion forces.[4]

-

Nitro Group (-NO₂): The nitro group is strongly polar and acts as a hydrogen bond acceptor. This group contributes significantly to the molecule's overall polarity and can interact with polar solvents.

-

Secondary Amine (-NH-): The amine group is polar and, critically, can act as both a hydrogen bond donor (due to the N-H bond) and a hydrogen bond acceptor. This dual capability allows for strong interactions with polar protic solvents like water and alcohols.[5]

Overall Polarity Assessment: this compound is an asymmetric molecule with a combination of polar (nitro, amine) and nonpolar (aromatic ring, cyclopropyl) regions. This amphiphilic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit preferential solubility in solvents of intermediate polarity or those that can engage in specific interactions like hydrogen bonding. The predicted XlogP value of 2.7 indicates a moderate degree of lipophilicity, further suggesting limited solubility in water.[2]

The Theoretical Framework: "Like Dissolves Like"

The guiding principle of solubility is the adage, "Like dissolves like."[4][5][6][7] This means that substances with similar intermolecular forces are likely to be soluble in one another.[8] For a solute to dissolve, the energy required to break the interactions within the pure solute and the pure solvent must be compensated by the energy released from forming new solute-solvent interactions.

-

Polar Solvents (e.g., Water, Ethanol): These solvents have significant dipole moments and often engage in hydrogen bonding. They are most effective at dissolving polar solutes and ionic compounds.[4][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through London dispersion forces. They excel at dissolving nonpolar, lipophilic solutes.[4][5]

-

Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents have strong dipoles but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are effective at dissolving polar solutes that do not rely on hydrogen bond donation from the solvent.

Based on its structure, this compound is expected to be most soluble in polar aprotic and moderately polar protic solvents that can accommodate both its polar functionalities and its nonpolar backbone.

Predictive Solubility Profile and Experimental Determination

While specific, publicly available solubility data for this compound is limited, we can create a robust predictive profile by extrapolating from structurally similar compounds, such as 2-nitroaniline and other substituted nitroanilines.[10][11][12]

Predicted Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Low / Insoluble | The large nonpolar surface area (aromatic/cyclopropyl) outweighs the polar groups. 2-nitroaniline has low water solubility (~1.17 g/L).[12] |

| Methanol / Ethanol | Polar Protic | Moderate | The alcohol's alkyl chain interacts with the nonpolar parts, while the -OH group hydrogen bonds with the nitro and amine groups. |

| Acetone | Polar Aprotic | High | Acetone's strong dipole moment can solvate the polar nitro and amine groups effectively without the steric hindrance of hydrogen bonding networks. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent known to dissolve many nitroanilines effectively.[10] |

| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is a good solvent for many organic compounds, and its polarity is suitable for solvating the molecule. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, matching the solute's amphiphilic nature. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | A common solvent for organic reactions that can solvate moderately polar compounds. |

| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), but it is less effective at solvating the polar groups. |

| Hexane | Nonpolar Aliphatic | Low / Insoluble | The weak London dispersion forces of hexane are insufficient to overcome the strong solute-solute interactions mediated by the polar groups. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound. This method ensures the solution reaches saturation, providing a reliable and reproducible measurement.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[3] The solution is saturated when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturate with a known volume of the solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Method.

Discussion: Connecting Theory and Practice

The solubility of a molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent. The predictive data and experimental workflow provide a comprehensive framework for understanding this compound.

The diagram below illustrates the key relationships influencing its solubility. The ideal solvent will have properties that favorably align with the solute's characteristics.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

N-Cyclopropyl-2-nitroaniline: A Technical Guide to Unveiling its Biological Potential

Abstract

N-cyclopropyl-2-nitroaniline is a unique small molecule that stands at the intersection of two pharmacologically significant chemical classes: cyclopropylamines and nitroaromatics. While direct biological activity data for this specific compound is not extensively documented in peer-reviewed literature, its structural motifs suggest a compelling, yet unexplored, therapeutic promise. The cyclopropylamine moiety is a well-established feature in medicinal chemistry, known for its ability to impart metabolic stability and conformational rigidity, and is present in a number of approved drugs.[1] Concurrently, the nitroaromatic scaffold is a key component in various antimicrobial and anticancer agents, often acting as a prodrug that is activated under specific physiological conditions, such as hypoxia.[2][3] This technical guide provides a comprehensive framework for the systematic investigation of this compound's biological activity. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico assessment to detailed in vitro screening and mechanism of action studies. This document aims to be a catalyst for the exploration of this promising, yet under-investigated, chemical entity.

Introduction: The Scientific Rationale

The therapeutic potential of a novel chemical entity can often be inferred from the biological activities of its constituent structural components. This compound presents a fascinating case, merging the desirable pharmacokinetic attributes of cyclopropylamines with the potential pharmacodynamic effects of nitroaromatics.

-

The Cyclopropylamine Moiety: The inclusion of a cyclopropane ring can enhance metabolic stability and introduce a unique three-dimensional structure to a molecule.[4] This small, strained ring system is a feature of many biologically active compounds, contributing to improved potency and pharmacokinetic profiles.[1] However, it is also known that cyclopropylamines can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, a factor that requires careful toxicological evaluation.[5][6]

-

The Nitroaromatic Scaffold: Nitroaromatic compounds have a long history in medicine, particularly as antimicrobial agents.[3] Their mechanism of action often involves the enzymatic reduction of the nitro group to form reactive nitrogen species, which can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA.[7][8] This bioreduction is often enhanced in hypoxic environments, such as those found in solid tumors and certain bacterial or parasitic infections, making these compounds potential hypoxia-activated prodrugs.[2]

This convergence of functionalities within this compound warrants a thorough investigation into its potential as an anticancer or antimicrobial agent. This guide outlines a logical, multi-tiered approach to systematically unlock the therapeutic potential of this molecule.

Phase 1: In Silico Profiling and Physicochemical Characterization

Before embarking on extensive laboratory-based screening, a robust in silico evaluation can provide valuable insights into the drug-like properties and potential liabilities of this compound. This initial phase is crucial for guiding experimental design and prioritizing resources.

Computational Prediction of ADMET Properties

A variety of computational tools and models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.[9][10] These predictions help to assess the compound's potential for oral bioavailability, metabolic stability, and off-target toxicity.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 178.19 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | Predicted to be in an optimal range for cell permeability | Indicates potential for good absorption and distribution |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Polar Surface Area (PSA) | Moderate | Suggests a balance between solubility and permeability |

| Predicted Solubility | To be determined | Crucial for formulation and bioavailability |

| Predicted Permeability | To be determined | Indicates potential for crossing biological membranes |

| Potential for P450 Metabolism | High (due to cyclopropylamine) | Warrants experimental investigation of metabolic stability |

| Predicted Toxicity Risks | Potential for mutagenicity (nitroaromatic) and reactive metabolite formation (cyclopropylamine) | Requires careful experimental toxicological assessment |

Synthesis and Physicochemical Characterization

For subsequent in vitro and in vivo studies, a pure and well-characterized sample of this compound is essential.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 1-chloro-2-nitrobenzene, with cyclopropylamine. The reaction progress should be monitored by Thin Layer Chromatography (TLC), and the final product purified by column chromatography. The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Phase 2: In Vitro Biological Activity Screening

This phase focuses on a tiered screening approach to identify and quantify the potential anticancer and antimicrobial activities of this compound.

Anticancer Activity Screening

A panel of human cancer cell lines representing different tumor types should be used for the initial cytotoxicity screening.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-